1-Bromo-3-methyl-2-butanone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

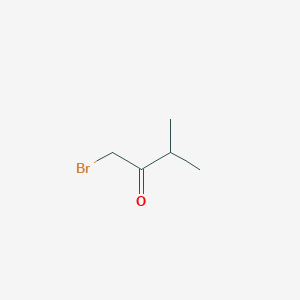

Structure

3D Structure

属性

IUPAC Name |

1-bromo-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-4(2)5(7)3-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTPEAXKKUPBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447581 | |

| Record name | 1-bromo-3-methyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19967-55-6 | |

| Record name | 1-bromo-3-methyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3-methyl-butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-methyl-2-butanone (CAS: 19967-55-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-methyl-2-butanone (CAS Number: 19967-55-6), a key intermediate in organic synthesis. This document consolidates its chemical and physical properties, detailed synthetic protocols, reactivity, and applications, with a focus on its relevance to pharmaceutical and agrochemical research and development.

Chemical and Physical Properties

This compound, also known as bromomethyl isopropyl ketone, is a colorless liquid with a characteristic odor.[1] It is a versatile bifunctional molecule featuring both a ketone and a reactive bromine atom, making it a valuable building block in the synthesis of more complex molecules.[1] Its solubility in common organic solvents like chloroform (B151607) and ethyl acetate, and limited solubility in water, dictates its use in various reaction and extraction conditions.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 19967-55-6 | [1][2] |

| Molecular Formula | C₅H₉BrO | [1] |

| Molecular Weight | 165.03 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 164 °C | [3] |

| Density | 1.355 g/cm³ | [3] |

| Flash Point | 56 °C | [3] |

| Refractive Index | 1.4685 | [3] |

| Solubility | Soluble in chloroform, ethyl acetate; limited solubility in water | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C |

Spectroscopic Data

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Number of Protons | Assignment | Reference |

| 1.17 ppm | d | 6.9 Hz | 6H | 2 x CH₃ | [4] |

| 3.02 ppm | m | - | 1H | CH | [4] |

| 4.10 ppm | s | - | 2H | CH₂Br | [4] |

Solvent: CDCl₃

Synthesis and Experimental Protocols

The most common and well-documented method for the synthesis of this compound is the α-bromination of 3-methyl-2-butanone (B44728).[5] The reaction proceeds via an enol or enolate intermediate and is typically carried out in the presence of bromine and an acid catalyst.[5]

Experimental Protocol for the Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[4]

Materials:

-

3-methyl-2-butanone (1.00 mole)

-

Bromine (1.00 mole)

-

Anhydrous methanol

-

Diethyl ether

-

10% aqueous potassium carbonate solution

-

Anhydrous calcium chloride

Equipment:

-

2-L four-necked, round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser with a calcium chloride drying tube

-

100-mL pressure-equalizing dropping funnel

-

Ice-salt bath

-

Rotary evaporator

-

Vigreux column for distillation

Procedure:

-

Reaction Setup: A 2-L four-necked, round-bottomed flask is charged with 3-methyl-2-butanone (1.00 mole) and 600 mL of anhydrous methanol. The flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser with a drying tube, and a dropping funnel.

-

Bromination: The solution is stirred and cooled to 0–5 °C in an ice-salt bath. Bromine (1.00 mole) is added rapidly and steadily from the dropping funnel. The temperature is not allowed to exceed 10 °C during the addition.

-

Reaction Monitoring: The reaction temperature is maintained at 10 °C. The red color of the bromine will fade in approximately 45 minutes.

-

Workup: 300 mL of water is added, and the mixture is stirred overnight at room temperature. An additional 900 mL of water is then added.

-

Extraction: The mixture is extracted four times with 500-mL portions of diethyl ether.

-

Washing: The combined ether layers are washed with 200 mL of 10% aqueous potassium carbonate solution and then twice with 200-mL portions of water.

-

Drying and Concentration: The ether solution is dried over anhydrous calcium chloride for 1 hour. The solvent is then removed using a rotary evaporator at room temperature.

-

Purification: The crude product is purified by distillation under reduced pressure through a Vigreux column to yield this compound.

Expected Yield: 69.5% - 77.5%[3]

Purity: The final product typically contains about 95% of this compound, with the main impurity being 3-bromo-3-methyl-2-butanone.[4]

References

1-Bromo-3-methyl-2-butanone physical and chemical properties

An In-depth Technical Guide to 1-Bromo-3-methyl-2-butanone

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and safety information for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound, also known as bromomethyl isopropyl ketone, is an alpha-haloketone. Its structure consists of a butane (B89635) backbone with a ketone at the second carbon, a bromine atom at the first carbon, and a methyl group at the third carbon.

-

IUPAC Name : this compound

-

Canonical SMILES : CC(C)C(=O)CBr[1]

-

InChI Key : NNTPEAXKKUPBHQ-UHFFFAOYSA-N[1]

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic odor.[1] It is a combustible liquid and should be handled with appropriate safety precautions.[3]

Table 1: Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 165.03 g/mol | [1][2][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 164 °C (at 760 mmHg) | [2][5] |

| 83-86 °C (at 54 mmHg) | [6] | |

| Density | 1.355 g/mL | [2][5] |

| Refractive Index (n²²D) | 1.4620–1.4640 | [6] |

| Flash Point | 56 °C | [2][5] |

| Vapor Pressure | 1.99 mmHg at 25°C | [5][7] |

| Solubility | Soluble in Chloroform, Ethyl Acetate; Limited solubility in water. | [1][2][5] |

Table 2: Chemical and Safety Properties

| Property | Value / Information | Source(s) |

| Stability | Stable under recommended storage conditions. | [8] |

| Storage Conditions | Store in a cool, dry, dark place under an inert atmosphere (nitrogen or argon) at 2–8 °C. | [2][5] |

| Hazards | Causes severe skin burns and eye damage.[3] Harmful if swallowed.[3] Lachrymatory and skin irritant.[6] | |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [9] |

Reactivity and Applications

This compound serves as a versatile reagent in organic synthesis.[1] Its primary application is as a brominating agent and as an intermediate for introducing the isobutanoyl group into molecules.[1] It is frequently used in the preparation of pharmaceutical intermediates and agrochemicals.[1] The reactivity is centered around the alpha-brominated carbonyl moiety, making it susceptible to nucleophilic substitution reactions where the bromine atom is displaced.

Experimental Protocols: Synthesis

The most common synthesis of this compound involves the α-bromination of 3-methyl-2-butanone (B44728). Below is a detailed protocol adapted from Organic Syntheses.[6]

α-Bromination of 3-Methyl-2-butanone

Materials:

-

3-methyl-2-butanone (1.00 mole, 86.0 g)

-

Bromine (1.00 mole, 160 g)

-

Anhydrous methanol (B129727) (600 mL)

-

Deionized water

-

Diethyl ether

-

10% Potassium carbonate solution

-

Anhydrous calcium chloride

Procedure:

-

A 2-liter, four-necked, round-bottomed flask is equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

-

The flask is charged with 3-methyl-2-butanone and anhydrous methanol.

-

The solution is cooled to 0–5°C using an ice-salt bath.

-

Bromine is added in a single, rapid, steady stream from the dropping funnel. Note: Dropwise addition can lead to the formation of the isomeric 3-bromo-3-methyl-2-butanone.[6]

-

The reaction temperature is allowed to rise but should not exceed 10°C. The temperature is maintained at 10°C for the remainder of the reaction time (approximately 45 minutes, until the red color fades).[6]

-

300 mL of water is added to hydrolyze α-bromodimethyl ketals formed during the reaction. The mixture is stirred overnight at room temperature.[6]

-

An additional 900 mL of water is added, and the mixture is extracted four times with 500-mL portions of diethyl ether.

-

The combined ether layers are washed with 200 mL of 10% potassium carbonate solution, followed by two 200-mL portions of water.

-

The organic layer is dried over anhydrous calcium chloride for 1 hour.[6]

-

The solvent is removed using a rotary evaporator at room temperature to yield the crude product.

-

The final product is purified by distillation under reduced pressure, collecting the fraction at 83–86°C (54 mm Hg).[6] This yields this compound with approximately 95% purity.[6]

Visualizations

The following diagrams illustrate the synthesis workflow and key safety considerations for handling this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Relationship between chemical properties, hazards, and safety protocols.

Safety and Handling

Hazard Statements:

-

H290: May be corrosive to metals.[3]

-

H302: Harmful if swallowed.[3]

-

H314: Causes severe skin burns and eye damage.[3]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[3]

-

Handling: Do not breathe mist, vapors, or spray.[3] Use in a well-ventilated area.[3] Keep away from heat, sparks, and open flames.[9] Wash hands thoroughly after handling.[3]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse skin with water. Seek immediate medical attention.[8][10]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3][10]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

-

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 19967-55-6 [m.chemicalbook.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 1-Bromo-3-methylbutan-2-one | C5H9BrO | CID 10899037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chembk.com [chembk.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. Page loading... [guidechem.com]

Spectroscopic Profile of 1-Bromo-3-methyl-2-butanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Bromo-3-methyl-2-butanone (C₅H₉BrO, MW: 165.03 g/mol ).[1][2][3][4] Due to the limited availability of experimentally derived spectra in public databases, this document combines available data with predicted values based on established spectroscopic principles. All quantitative data is presented in clear, tabular formats for ease of reference and comparison. Detailed, generalized experimental protocols for acquiring such data are also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data (Predicted)

The proton NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent bromine atom and the carbonyl group.

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -CH(CH₃)₂ | ~ 3.0 - 3.5 | Septet | 1H |

| -C(O)CH₂Br | ~ 4.0 - 4.5 | Singlet | 2H |

| -CH(CH ₃)₂ | ~ 1.1 - 1.3 | Doublet | 6H |

¹³C NMR Data (Predicted)

The carbon-13 NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments in the molecule. The chemical shifts are influenced by the neighboring functional groups.[5][6]

| Assignment | Predicted Chemical Shift (ppm) |

| C =O | ~ 200 - 210 |

| -C H(CH₃)₂ | ~ 40 - 50 |

| -C(O)C H₂Br | ~ 35 - 45 |

| -CH(C H₃)₂ | ~ 15 - 20 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone and the carbon-bromine bond (C-Br).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | ~ 1715 | Strong |

| C-H Stretch (Aliphatic) | ~ 2870 - 2960 | Medium-Strong |

| C-Br Stretch | ~ 515 - 690 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show the molecular ion peak and various fragment ions. The presence of bromine is typically indicated by a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

| m/z | Assignment | Notes |

| 164/166 | [M]⁺ | Molecular ion peak, showing the isotopic pattern of bromine. |

| 121/123 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |

| 85 | [M - Br]⁺ | Loss of the bromine atom. |

| 71 | [C₄H₇O]⁺ | |

| 43 | [C₃H₇]⁺ | Isopropyl cation (base peak). |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.75 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (0 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a pulse angle of 30-45 degrees with a sufficient number of scans to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The salt plates are mounted in the sample holder of the FT-IR spectrometer. A background spectrum of the clean salt plates is first recorded. The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. 1-Bromo-3-methylbutan-2-one | C5H9BrO | CID 10899037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 19967-55-6 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Bromo-3-methylbutan-2-one | 19967-55-6 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organic chemistry - 13C NMR peak location in butanone - Chemistry Stack Exchange [chemistry.stackexchange.com]

The Dual-Faceted Reactivity of α-Bromo Ketones: A Comprehensive Technical Guide for Advanced Organic Synthesis and Drug Discovery

For Immediate Release

A Deep Dive into the Synthetic Versatility and Therapeutic Potential of α-Bromo Ketones

This technical guide offers an in-depth exploration of the reactivity profile and reaction mechanisms of α-bromo ketones, a pivotal class of organic intermediates. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing their chemical behavior and provides a practical framework for their application in complex molecular synthesis and as targeted therapeutic agents. The inherent electrophilicity of the α-carbon, strategically positioned adjacent to a carbonyl group and bearing a bromine leaving group, renders these compounds highly reactive and amenable to a diverse array of chemical transformations.

Core Reactivity Profile: A Tale of Substitution, Elimination, and Rearrangement

The synthetic utility of α-bromo ketones is primarily anchored in three fundamental reaction pathways: nucleophilic substitution, elimination, and the Favorskii rearrangement. The electron-withdrawing nature of the carbonyl group significantly enhances the electrophilic character of the α-carbon, making it a prime target for nucleophilic attack.[1]

Nucleophilic Substitution (SN2): The most prevalent reaction of α-bromo ketones is the SN2 reaction, where a wide variety of nucleophiles can displace the bromide ion.[2] This reactivity is foundational for the construction of diverse molecular architectures, including the synthesis of various heterocyclic compounds.[2] The reaction proceeds via a backside attack of the nucleophile on the α-carbon, leading to an inversion of stereochemistry if the carbon is chiral.

Elimination Reactions: In the presence of a base, α-bromo ketones can undergo elimination reactions to form α,β-unsaturated ketones.[3] This dehydrobromination reaction is a valuable method for introducing carbon-carbon double bonds into a molecule, creating a conjugated system with the carbonyl group.[4] The reaction typically follows an E2 mechanism, particularly with the use of sterically hindered bases like pyridine.

Favorskii Rearrangement: A hallmark reaction of α-bromo ketones with at least one α'-hydrogen is the Favorskii rearrangement.[5][6][7] This base-induced rearrangement leads to the formation of carboxylic acid derivatives, often with a ring contraction in the case of cyclic α-bromo ketones.[5][8] The mechanism is widely accepted to proceed through a cyclopropanone (B1606653) intermediate, which is subsequently attacked by a nucleophile.[7][8][9] For α-bromo ketones lacking an enolizable α'-hydrogen, a quasi-Favorskii or semi-benzilic acid rearrangement mechanism is proposed.[6]

Synthesis of α-Bromo Ketones: Controlled Introduction of Reactivity

The most common method for synthesizing α-bromo ketones is the direct α-bromination of ketones.[2] This can be achieved under either acidic or basic conditions, each offering distinct mechanistic pathways and regioselectivity.

-

Acid-Catalyzed Bromination: Under acidic conditions, the ketone tautomerizes to its enol form, which then acts as a nucleophile to attack molecular bromine.[2] This method is generally regioselective for the more substituted α-carbon.[2] The rate-determining step is the formation of the enol.

-

Base-Mediated Bromination: In the presence of a base, a more nucleophilic enolate is formed, which readily reacts with bromine.[2] This reaction is typically faster than its acid-catalyzed counterpart but can be susceptible to polybromination, potentially leading to the haloform reaction.[2]

A variety of other brominating agents and reaction conditions have been developed to enhance the efficiency and selectivity of α-bromination.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for the reactions of α-bromo ketones, providing a comparative overview for experimental design.

Table 1: Synthesis of α-Bromo Ketones - Reaction Conditions and Yields

| Ketone Substrate | Brominating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Acetophenone (B1666503) | Bromine | Glacial Acetic Acid, RT, 2-4h | α-Bromoacetophenone | High | [11] |

| 2-Pentanone | Bromine | Acid Catalyst | 3-Bromo-2-pentanone | Predominant | [4] |

| Various Ketones | Pyridine hydrobromide perbromide | Acetic acid, 90 °C | Corresponding α-bromo ketones | 85-90% | [3] |

| Olefins | Bromide/Bromate couple | Aqueous media | α-Bromo ketones | Good | [2] |

Table 2: Nucleophilic Substitution and Elimination Reactions - Conditions and Yields

| α-Bromo Ketone | Nucleophile/Base | Conditions | Product | Yield (%) | Reference |

| α-Bromoacetophenone | Thiophenol | Triethylamine, Ethanol/Acetonitrile, RT, 1-3h | α-Thiophenoxyacetophenone | High | [11] |

| 2-Bromo-1-phenylethanone | Pyridine | Heat | 1-Phenyl-2-propen-1-one | Not Specified | [3] |

| 1,2-Dibromo-1-phenylethanone | Triethylamine | Benzene | 2-Bromo-1-phenyl-2-propen-1-one | Good | [3] |

Table 3: Favorskii Rearrangement - Conditions and Yields

| α-Bromo Ketone | Base/Nucleophile | Conditions | Product | Yield (%) | Reference |

| 2-Bromocyclohexanone (B1249149) | Sodium methoxide (B1231860) | Methanol (B129727), 55 °C, 4h | Methyl cyclopentanecarboxylate | 78% | [5][9] |

| Isomeric α-bromobutan-2-ones | Sodium methoxide | Methanol | Mixture of methyl esters | 35-56% | [8] |

Applications in Drug Discovery: Targeted Covalent Inhibition

The electrophilic nature of α-bromo ketones makes them highly effective "warheads" for the design of targeted covalent inhibitors.[2] These inhibitors form a permanent covalent bond with a nucleophilic residue, such as cysteine, histidine, or lysine, within the active site of a target enzyme, leading to irreversible inhibition.[2] This mode of action can offer significant advantages in terms of potency and duration of action.[2]

Inhibition of Signaling Pathways: A prominent application of α-bromo ketone-containing molecules is in the modulation of cellular signaling pathways. For instance, they have been investigated as inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP2.[2] These enzymes are critical negative regulators of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is integral to immunity, cell proliferation, and apoptosis.[2] By irreversibly inhibiting PTPs, these compounds can alter the phosphorylation state of key signaling proteins and thereby influence cellular responses.[2]

Table 4: Kinetic Parameters for Enzyme Inhibition by α-Haloacetyl Analogs

| Inhibitor | Target Enzyme | K_I (μM) | k_inact (min⁻¹) |

| α-Haloacetyl-containing inhibitor | PTP1B | Data not specified | Data not specified |

| α-Haloacetyl-containing inhibitor | SHP1 | Data not specified | Data not specified |

Note: Specific kinetic data for α-bromo ketone inhibitors were not detailed in the provided search results, but α-haloacetyl compounds are close analogs.

Detailed Experimental Protocols

Protocol 1: Acid-Catalyzed Bromination of Acetophenone [11]

-

In a fume hood, dissolve acetophenone (1.0 eq) in glacial acetic acid.

-

Slowly add bromine (1.05 eq) dropwise to the solution at room temperature with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by observing the disappearance of the bromine color.

-

Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure α-bromoacetophenone.

Protocol 2: Favorskii Rearrangement of 2-Bromocyclohexanone [5][9]

-

Prepare a fresh solution of sodium methoxide by carefully adding sodium metal (2.2 eq) to anhydrous methanol under an inert atmosphere at 0 °C.

-

In a separate flask, dissolve 2-bromocyclohexanone (1.0 eq) in anhydrous diethyl ether.

-

Transfer the 2-bromocyclohexanone solution to the sodium methoxide solution at 0 °C via cannula, which will result in the formation of a white slurry.

-

Allow the reaction mixture to warm to room temperature, then heat to 55 °C and stir vigorously for 4 hours.

-

After cooling to 0 °C, dilute the mixture with diethyl ether and carefully quench with saturated aqueous ammonium (B1175870) chloride.

-

Separate the organic and aqueous layers. Extract the aqueous layer twice more with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by silica (B1680970) gel flash chromatography to obtain methyl cyclopentanecarboxylate.

Protocol 3: Synthesis of an α,β-Unsaturated Ketone via Elimination [1]

-

In a two-necked flask under an inert atmosphere (N₂), dissolve the α-bromo ketone (e.g., 2-bromo-1-(4-nitrophenyl)ethanone) (1.64 mmol) in a suitable solvent such as DMF (5 mL).

-

Add a solution of a suitable base (e.g., 2-nitropropane (B154153) anion).

-

Stir the reaction at room temperature.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ether (4 x 30 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under vacuum.

-

Purify the solid residue by column chromatography on silica gel using chloroform (B151607) as the eluent.

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.

Caption: SN2 reaction mechanism of an α-bromo ketone.

Caption: E2 elimination mechanism of an α-bromo ketone.

Caption: Key steps in the Favorskii rearrangement mechanism.

Caption: Experimental workflow for screening α-bromo ketone covalent inhibitors.

References

- 1. Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. adichemistry.com [adichemistry.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

The Solubility Profile of 1-Bromo-3-methyl-2-butanone: A Technical Guide for Researchers

Introduction

1-Bromo-3-methyl-2-butanone (CAS No: 19967-55-6), a colorless liquid with a distinct odor, is a versatile reagent in organic synthesis and a valuable intermediate in the pharmaceutical industry.[1][2] Its utility in the synthesis of various pharmaceutical compounds, including barbiturates and sedatives, underscores the importance of understanding its physicochemical properties.[1] This technical guide provides an in-depth overview of the solubility of this compound in common organic solvents, offering a valuable resource for researchers, scientists, and professionals in drug development. While specific quantitative solubility data is not extensively available in public literature, this guide outlines the known qualitative solubility and provides a comprehensive experimental protocol for its determination.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C5H9BrO |

| Molecular Weight | 165.03 g/mol [3] |

| Boiling Point | 164 °C[1][4] |

| Density | 1.355 g/mL[1][4] |

| Refractive Index | 1.4685[1][4] |

| Flash Point | 56 °C[1][4] |

| Appearance | Colorless liquid[1] |

Qualitative Solubility

This compound is described as being soluble in water and organic solvents.[1] Specifically, its solubility in chloroform (B151607) and ethyl acetate (B1210297) has been noted.[1][4] The presence of a polar carbonyl group and a bromine atom suggests that it would exhibit some degree of polarity, while the alkyl chain contributes to its non-polar character.[5] This dual nature indicates its potential for miscibility with a range of organic solvents.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility ( g/100 mL at 25°C) | Observations |

| Hexane | C6H14 | 1.88 | Data not available | |

| Toluene | C7H8 | 2.38 | Data not available | |

| Diethyl Ether | (C2H5)2O | 4.34 | Data not available | |

| Chloroform | CHCl3 | 4.81 | Soluble[1][4] | |

| Ethyl Acetate | C4H8O2 | 6.02 | Soluble[1][4] | |

| Dichloromethane | CH2Cl2 | 9.08 | Data not available | |

| Acetone | (CH3)2CO | 20.7 | Data not available | |

| Ethanol | C2H5OH | 24.5 | Data not available | |

| Methanol | CH3OH | 32.7 | Data not available | |

| Water | H2O | 80.1 | Soluble[1] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in various organic solvents. This method is based on the principle of gravimetric analysis of a saturated solution.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Micropipettes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Place the vial in a constant temperature shaker or water bath set to 25°C.

-

Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Allow the vial to stand undisturbed at the constant temperature until any undissolved solute has settled.

-

Carefully withdraw a known volume of the clear supernatant using a micropipette, ensuring no solid particles are transferred.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the solute.

-

-

Gravimetric Analysis:

-

Once the solvent has completely evaporated, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the solute residue on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight minus the initial weight of the empty dish or vial.

-

Calculate the solubility in g/100 mL using the following formula: Solubility = (mass of solute / volume of solvent collected) * 100

-

Safety Precautions:

-

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

All procedures should be performed in a well-ventilated fume hood.

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of an organic compound like this compound.

Caption: A logical workflow for determining the solubility of an organic compound.

Applications in Drug Development and Synthesis

The solubility of this compound is a critical factor in its application in both organic synthesis and drug development. In organic synthesis, it serves as a key intermediate.[2] The choice of solvent is crucial for reaction kinetics, yield, and purity of the final product. A solvent in which the reactants are soluble but the product is not can facilitate purification by precipitation.

In the context of drug development, understanding the solubility of intermediates like this compound is essential for:

-

Reaction Optimization: Ensuring that the starting materials and reagents are in the same phase for efficient reaction.

-

Purification: Selecting appropriate solvents for crystallization, extraction, and chromatography.

-

Formulation Studies: While not a final drug product, the solubility characteristics of intermediates can influence the properties of the final active pharmaceutical ingredient (API).

References

An In-depth Technical Guide to the Acid-Catalyzed Synthesis of 1-Bromo-3-methyl-2-butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed synthesis of 1-bromo-3-methyl-2-butanone, a valuable intermediate in organic synthesis. The document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data.

Core Synthesis Mechanism

The synthesis of this compound via acid catalysis is a classic example of the α-halogenation of a ketone. The reaction proceeds through an enol intermediate, with the acid catalyst playing a crucial role in accelerating the enolization process. The overall reaction is the selective bromination at the α-carbon of 3-methyl-2-butanone (B44728).

The generally accepted mechanism for the acid-catalyzed bromination of a ketone involves several key steps[1][2][3][4]:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 3-methyl-2-butanone by an acid catalyst (e.g., HBr). This step increases the electrophilicity of the carbonyl carbon and facilitates the subsequent enol formation.

-

Enol Formation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of a carbon-carbon double bond and the neutral enol intermediate. This tautomerization from the keto form to the enol form is the rate-determining step of the reaction[2][4].

-

Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂). This results in the formation of a new carbon-bromine bond at the α-position and a resonance-stabilized oxonium ion intermediate.

-

Deprotonation: A base removes the proton from the oxygen atom of the oxonium ion, regenerating the carbonyl group and yielding the final product, this compound, along with the regenerated acid catalyst.

It is important to note that the reaction conditions, such as temperature, must be carefully controlled to favor the formation of the desired monobrominated product and minimize the formation of isomeric byproducts like 3-bromo-3-methyl-2-butanone[5].

Visualizing the Reaction Pathway

The following diagram illustrates the acid-catalyzed synthesis mechanism of this compound.

Caption: Acid-catalyzed bromination mechanism.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | ||

| Crude Product | 145–158 g | [5] |

| Distilled Product | 115–128 g | [5] |

| Physical Properties | ||

| Boiling Point | 83–86 °C (at 54 mm Hg) | [5] |

| Refractive Index (n²²D) | 1.4620–1.4640 | [5] |

| Spectroscopic Data (¹H NMR in CDCl₃) | ||

| This compound | δ 1.17 (d, J = 6.9 Hz, 6H), 3.02 (m, 1H), 4.10 (s, 2H) | [5] |

| 3-bromo-3-methyl-2-butanone (isomer) | δ 1.89 (s, 6H), 2.46 (s, 3H) | [5] |

| Product Purity | ||

| Ratio of 1-bromo to 3-bromo isomer (crude) | 95:5 | [5] |

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of this compound[5].

Warning: This procedure must be carried out in an efficient fume hood. Bromomethyl ketones are highly lachrymatory and are skin irritants[5].

Materials and Equipment

-

3-methyl-2-butanone (86.0 g, 1.00 mole)

-

Anhydrous methanol (B129727) (600 ml)

-

Bromine (160 g, 1.00 mole)

-

Water

-

Diethyl ether

-

10% Potassium carbonate solution

-

Anhydrous calcium chloride

-

2-L, four-necked, round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser with a calcium chloride drying tube

-

100-ml, pressure-equalizing dropping funnel

-

Ice–salt bath

-

Rotary evaporator

-

Vigreux column for distillation

Procedure

-

Reaction Setup: In a 2-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a dropping funnel, combine 86.0 g (1.00 mole) of 3-methyl-2-butanone and 600 ml of anhydrous methanol.

-

Cooling: Stir the solution and cool it to 0–5 °C using an ice–salt bath.

-

Addition of Bromine: Add 160 g (1.00 mole) of bromine in a rapid, steady stream from the dropping funnel. During the addition, allow the temperature to rise but do not exceed 10 °C.

-

Reaction: Maintain the reaction temperature at 10 °C. The red color of the solution should fade in about 45 minutes.

-

Hydrolysis: After the color fades, add 300 ml of water and stir the mixture at room temperature overnight. This step is to hydrolyze any α-bromodimethyl ketals that may have formed[5].

-

Workup - Extraction: Add an additional 900 ml of water to the solution. Extract the mixture with four 500-ml portions of diethyl ether.

-

Workup - Washing: Combine the ether layers and wash them with 200 ml of 10% aqueous potassium carbonate solution, followed by two 200-ml portions of water.

-

Drying and Solvent Removal: Dry the ether solution over 200 g of anhydrous calcium chloride for 1 hour. Remove the solvent using a rotary evaporator at room temperature to yield the crude product.

-

Purification: Purify the crude product by distillation under reduced pressure through a Vigreux column. Collect the fraction boiling at 83–86 °C (54 mm Hg).

Experimental Workflow Visualization

The following diagram outlines the key stages of the experimental protocol.

Caption: Experimental workflow for synthesis.

References

An In-depth Technical Guide to 1-Bromo-3-methyl-2-butanone: Molecular Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-methyl-2-butanone, a versatile reagent in organic synthesis. The document details its molecular structure, stereochemical properties, and key physicochemical characteristics. A thorough experimental protocol for its synthesis is provided, along with predicted spectroscopic data for its characterization. This guide is intended to be a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development.

Molecular Structure and Properties

This compound, also known as bromomethyl isopropyl ketone, is a colorless liquid with the chemical formula C₅H₉BrO.[1][2][3] It serves as a key intermediate in various organic syntheses, particularly in the preparation of pharmaceutical and agrochemical compounds.[1]

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 19967-55-6 | [1][2][3] |

| Molecular Formula | C₅H₉BrO | [1][2][3] |

| Molecular Weight | 165.03 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 164 °C | [3] |

| Density | 1.355 g/cm³ | [2][3] |

| Refractive Index | 1.4685 | [2][3] |

| Flash Point | 56 °C | [2][3] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [2][3] |

Stereochemistry

The molecular structure of this compound contains a chiral center at the carbon atom in the third position (C3), which is bonded to four different groups: a hydrogen atom, a methyl group, an isopropyl group, and the bromomethyl ketone group. Consequently, this compound is a chiral molecule and can exist as a pair of enantiomers, (R)-1-Bromo-3-methyl-2-butanone and (S)-1-Bromo-3-methyl-2-butanone.

The presence of these stereoisomers is a critical consideration in stereoselective synthesis and in the development of chiral drugs, as different enantiomers can exhibit distinct biological activities. The typical synthesis of this compound results in a racemic mixture of both enantiomers.

Synthesis of this compound

The most common method for the synthesis of this compound is through the α-bromination of 3-methyl-2-butanone (B44728).[4] This reaction is typically carried out using bromine in a suitable solvent.

Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of α-bromo ketones.

Materials:

-

3-methyl-2-butanone

-

Bromine

-

Methanol (B129727) (anhydrous)

-

Diethyl ether

-

10% aqueous potassium carbonate solution

-

Anhydrous calcium chloride

Procedure:

-

A solution of 3-methyl-2-butanone (1.00 mole) in anhydrous methanol (600 mL) is prepared in a round-bottomed flask equipped with a mechanical stirrer, thermometer, and a dropping funnel.

-

The solution is cooled to 0–5 °C in an ice-salt bath.

-

Bromine (1.00 mole) is added in a rapid, steady stream from the dropping funnel while maintaining the temperature between 0–5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at 0–5 °C.

-

The reaction mixture is then poured into a mixture of 1 kg of crushed ice and 1 L of water.

-

The product is extracted with two 500-mL portions of diethyl ether.

-

The combined ether layers are washed with 200 mL of 10% aqueous potassium carbonate solution and then twice with 200-mL portions of water.

-

The organic layer is dried over anhydrous calcium chloride for 1 hour.

-

The solvent is removed under reduced pressure using a rotary evaporator at room temperature to yield the crude product.

-

The crude product is then purified by vacuum distillation to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show the following signals:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH(CH₃)₂ | ~1.1-1.3 | Doublet | 6H |

| -CH(CH₃)₂ | ~2.8-3.2 | Septet | 1H |

| -CH₂Br | ~4.0-4.2 | Singlet | 2H |

The two methyl groups of the isopropyl moiety are diastereotopic and may appear as two distinct doublets.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum is expected to display five distinct signals:

| Carbon Atom | Chemical Shift (δ, ppm) |

| -CH(CH₃)₂ | ~18-20 |

| -CH₂Br | ~35-40 |

| -CH(CH₃)₂ | ~40-45 |

| C=O | ~200-205 |

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl group.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | ~1715-1730 | Strong |

| C-H Stretch (sp³) | ~2870-2970 | Medium-Strong |

| C-Br Stretch | ~550-650 | Medium |

Predicted Mass Spectrum

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

| Fragment | m/z | Notes |

| [C₅H₉⁷⁹BrO]⁺ | 164 | Molecular Ion (M⁺) |

| [C₅H₉⁸¹BrO]⁺ | 166 | Molecular Ion (M+2) |

| [C₄H₉CO]⁺ | 85 | Loss of -CH₂Br |

| [CH(CH₃)₂]⁺ | 43 | Isopropyl cation |

Safety and Handling

This compound is a lachrymatory and skin irritant. It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block in organic synthesis. This guide provides essential information on its structure, properties, synthesis, and predicted spectral data to aid researchers in its effective and safe utilization. The presence of a chiral center in its structure offers opportunities for stereoselective applications, a key consideration in modern drug discovery and development.

References

1-Bromo-3-methyl-2-butanone safety data sheet (SDS) and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 1-Bromo-3-methyl-2-butanone (CAS No. 19967-55-6). The information is intended to assist researchers, scientists, and professionals in drug development in the safe handling, storage, and use of this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a distinct odor.[1] It is soluble in organic solvents such as chloroform (B151607) and ethyl acetate.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₉BrO | [2] |

| Molecular Weight | 165.03 g/mol | [2] |

| Boiling Point | 164 °C | [2] |

| Density | 1.355 g/cm³ | [2] |

| Flash Point | 56 °C | [2] |

| Vapor Pressure | 1.99 mmHg at 25°C | [1] |

| Refractive Index | 1.4685 | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[1] The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[3] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage[3] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals[3] |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

Signal Word: Danger[3]

Hazard Pictograms:

-

GHS05: Corrosion

-

GHS07: Exclamation Mark

Toxicological Data

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A detailed breakdown of recommended personal protective equipment is provided below.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber), and a chemical-resistant apron or lab coat. |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. |

Safe Handling Practices

-

Avoid all personal contact, including inhalation of vapors.[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Keep away from heat, sparks, open flames, and hot surfaces.[4]

-

Use non-sparking tools.[5]

-

Take precautionary measures against static discharge.[4]

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep the container tightly closed.[4]

-

Store locked up.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[6]

-

Store under an inert gas (nitrogen or argon) at 2–8 °C.[1]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[7] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3][7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: Vapors may form explosive mixtures with air.[4] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Ensure adequate ventilation.

-

Evacuate personnel to a safe area.

-

Wear appropriate personal protective equipment.

-

Contain the spill with inert material (e.g., sand, earth).

-

Collect the absorbed material into a suitable container for disposal.

-

Do not let the product enter drains.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste and disposed of at an approved waste disposal facility.[3]

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, a general synthesis protocol is available:

Synthesis of this compound: To a solution of 3-methyl-2-butanone (B44728) in ethanol (B145695) under ice bath cooling conditions, bromine is added slowly and dropwise. The reaction mixture is stirred for a period in the ice bath. After the reaction is complete, it is diluted with petroleum ether. The organic phase is separated and washed with distilled water. The combined aqueous phases are back-extracted with petroleum ether. The combined organic phases are then washed with a cold sodium carbonate solution and saturated saline. The organic phase is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the product.[2]

Visualized Safety and Handling Workflow

The following diagrams illustrate the key relationships in handling and emergency procedures for this compound.

Caption: Workflow for the safe handling of this compound.

Caption: First-aid measures for exposure to this compound.

References

Synonyms for 1-Bromo-3-methyl-2-butanone like bromomethyl isopropyl ketone

An In-depth Technical Guide to 1-Bromo-3-methyl-2-butanone

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis and a key intermediate in the development of pharmaceutical compounds. This document details the compound's nomenclature, physicochemical properties, and a thorough experimental protocol for its synthesis. It is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this compound.

Nomenclature and Identifiers

This compound is known by several synonyms in scientific literature and chemical catalogs. The compound's IUPAC name is 1-bromo-3-methylbutan-2-one.[1] A comprehensive list of its identifiers is provided below for clear identification and cross-referencing.

| Identifier Type | Value |

| IUPAC Name | 1-bromo-3-methylbutan-2-one[1] |

| Common Synonyms | Bromomethyl isopropyl ketone, Isopropyl bromomethyl ketone, this compound, 2-Butanone, 1-bromo-3-methyl-, 1-Bromo-3-methylbutan-2-one, 2-Bromo-1-isopropylethanone[2][3][4][5] |

| CAS Number | 19967-55-6[1][2][3][6] |

| Molecular Formula | C₅H₉BrO[2][3][6] |

| Molecular Weight | 165.03 g/mol [1][2] |

| InChI | InChI=1S/C5H9BrO/c1-4(2)5(7)3-6/h4H,3H2,1-2H3[1][6] |

| InChIKey | NNTPEAXKKUPBHQ-UHFFFAOYSA-N[1][6] |

| Canonical SMILES | CC(C)C(=O)CBr[6] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings. It is a colorless liquid with a distinct odor.[2][6]

| Property | Value |

| Appearance | Colorless liquid[6] |

| Boiling Point | 164 °C[2][7] |

| Density | 1.355 g/cm³[2][8] |

| Refractive Index | 1.4685[2][7] |

| Flash Point | 56 °C[2][7] |

| Vapor Pressure | 1.99 mmHg at 25°C[2] |

| Solubility | Soluble in chloroform, ethyl acetate[2] |

| Storage Temperature | 2-8 °C, under inert gas (nitrogen or Argon)[2] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the α-bromination of 3-methyl-2-butanone (B44728).[9] This reaction is typically carried out using bromine in the presence of an acid catalyst.[9]

Experimental Protocol: α-Bromination of 3-Methyl-2-butanone[11]

This protocol is based on a well-established procedure for the synthesis of α-bromo ketones.

Materials:

-

3-methyl-2-butanone (Pinacolone)

-

Bromine (Br₂)

-

Anhydrous methanol

-

Diethyl ether

-

Aqueous 10% potassium carbonate solution

-

Anhydrous calcium chloride

-

Water

Equipment:

-

Four-necked, round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser with a calcium chloride drying tube

-

Pressure-equalizing dropping funnel

-

Ice-salt bath

-

Rotary evaporator

-

Vigreux column for distillation

Procedure:

-

A 2-liter, four-necked, round-bottomed flask is equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel.

-

The flask is charged with 86.0 g (1.00 mole) of 3-methyl-2-butanone and 600 ml of anhydrous methanol.

-

The solution is stirred and cooled to 0–5 °C using an ice-salt bath.

-

160 g (1.00 mole) of bromine is added in a rapid, steady stream from the dropping funnel. The temperature should not exceed 10 °C during the addition.

-

The reaction temperature is maintained at 10 °C. The red color of the solution will fade in about 45 minutes.

-

300 ml of water is then added, and the mixture is stirred at room temperature overnight to hydrolyze any α-bromodimethyl ketals formed.

-

An additional 900 ml of water is added, and the mixture is extracted with four 500-ml portions of diethyl ether.

-

The combined ether layers are washed with 200 ml of aqueous 10% potassium carbonate and then twice with 200-ml portions of water.

-

The ether solution is dried over anhydrous calcium chloride for 1 hour.

-

The solvent is removed using a rotary evaporator at room temperature.

-

The crude product is then purified by distillation under reduced pressure through a Vigreux column to yield this compound.

Important Note: This preparation must be carried out in an efficient fume hood as bromomethyl ketones are highly lachrymatory and skin irritants.[10]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable chemical intermediate in various organic syntheses.[2] Its utility is particularly noted in the preparation of pharmaceutical intermediates for drug development, including the synthesis of barbiturates and sedatives.[2] The compound has also been shown to possess in vitro cytotoxic activity.[11] Furthermore, it is used in the synthesis of various heterocyclic compounds and other complex organic molecules, highlighting its versatility in creating a wide range of chemical products.[2]

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is known to be a lachrymator and a skin irritant.[10] It may cause irritation to the eyes and respiratory system.[6] It is also a flammable liquid and vapor.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[10]

References

- 1. 1-Bromo-3-methylbutan-2-one | C5H9BrO | CID 10899037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. BioOrganics [bioorganics.biz]

- 4. echemi.com [echemi.com]

- 5. This compound;2-BroMo-1-isopropylethanone;1-Bromo-3-methylbutan-2-one;Isopropyl bromomethyl ketone;Bromomethyl isopropyl ketone;2-Butanone, 1-bromo-3-methyl-;1-BroMo-3,3-diMethyl-2-propanone;1-BroMo-3-Methylbutan-2-one, 95+%,19967-55-6-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound CAS#: 19967-55-6 [m.chemicalbook.com]

- 8. idochem.com [idochem.com]

- 9. Synthesis of this compound? | Filo [askfilo.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound | CymitQuimica [cymitquimica.com]

Health and Safety Hazards of α-Bromo Ketone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bromo ketones are a class of highly reactive organic compounds extensively utilized as intermediates in organic synthesis and as covalent inhibitors in drug discovery. Their inherent electrophilicity, driven by the electron-withdrawing nature of the carbonyl group and the bromine atom, is the basis for their synthetic utility and biological activity. However, this same reactivity presents significant health and safety hazards. This technical guide provides a comprehensive overview of the health and safety risks associated with α-bromo ketones, including their reactivity, toxicity, and mechanisms of action. It summarizes available quantitative toxicity data, details experimental protocols for assessing their reactivity and cytotoxicity, and visually represents their impact on cellular signaling pathways. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle these compounds safely and effectively.

Introduction

α-Bromo ketones are characterized by a bromine atom attached to the carbon atom adjacent (α-position) to a carbonyl group. This structural motif renders the α-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in a variety of organic reactions and is the basis for their use as targeted covalent inhibitors (TCIs) in drug development, where they form irreversible bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes.[1]

Despite their utility, the high reactivity of α-bromo ketones makes them hazardous. They are potent alkylating agents that can react indiscriminately with biological nucleophiles, leading to cellular damage and toxicity.[2] Common hazards include severe skin and eye irritation, respiratory tract irritation, and lachrymatory effects (the ability to induce tearing).[1][3] Understanding the nature and extent of these hazards is crucial for mitigating risks in a laboratory setting.

Physicochemical Properties and Reactivity

The key to the reactivity of α-bromo ketones lies in the electronic properties of their functional groups. Both the carbonyl group and the bromine atom are electron-withdrawing, which polarizes the C-Br bond and makes the α-carbon electron-deficient and thus highly electrophilic. This facilitates SN2 reactions with a wide range of nucleophiles, including the thiol group of cysteine, the imidazole (B134444) ring of histidine, and the amino group of lysine, which are commonly found in proteins.[1]

This reactivity as alkylating agents is the primary mechanism of both their desired therapeutic effects and their toxicity.[2] The formation of covalent adducts with essential biomolecules can disrupt their function, leading to a cascade of downstream cellular effects.

Health and Safety Hazards

Exposure to α-bromo ketones can occur via inhalation, dermal contact, and ingestion. The primary health hazards are associated with their irritant and alkylating properties.

3.1. Acute Toxicity

Acute exposure to α-bromo ketones can cause immediate and severe health effects.

-

Dermal and Ocular Toxicity: Direct contact with the skin or eyes can cause severe irritation, burns, and pain.[1] Some α-bromo ketones are potent lachrymators, causing profuse tearing even at low concentrations.[3]

-

Respiratory Toxicity: Inhalation of α-bromo ketone vapors or dusts can lead to irritation of the nose, throat, and lungs, causing coughing, shortness of breath, and in severe cases, pulmonary edema.[1]

-

Systemic Toxicity: While specific data is limited for many compounds in this class, systemic toxicity following absorption is a significant concern due to their ability to alkylate a wide range of biomolecules.[2]

3.2. Chronic Toxicity

The long-term health effects of exposure to α-bromo ketones are not well-documented for many specific compounds. However, as alkylating agents, there is a theoretical risk of mutagenicity and carcinogenicity due to their ability to modify DNA.[2]

Quantitative Toxicity Data

Quantitative toxicity data for α-bromo ketones is not extensively available for a wide range of compounds. The following table summarizes the available data. Researchers should treat all α-bromo ketones as potentially highly toxic and handle them with appropriate precautions.

| Compound Name | CAS Number | Test Species | Route of Administration | LD50/LC50 | Reference |

| Bromoacetone | 598-31-2 | Rat | Inhalation | LC50: 0.056 mg/L/4H | [4] |

| Phenacyl bromide (2-Bromo-1-phenylethanone) | 70-11-1 | Not Specified | Not Specified | Toxic if swallowed, in contact with skin, and fatal if inhaled. | [5] |

Signaling Pathway Interactions

α-Bromo ketones can exert their biological effects by covalently modifying key proteins in cellular signaling pathways, leading to their dysregulation.

5.1. Inhibition of Protein Tyrosine Phosphatases and Modulation of the JAK/STAT Pathway

Protein tyrosine phosphatases (PTPs) are crucial negative regulators of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. The active site of PTPs contains a highly nucleophilic cysteine residue that is susceptible to covalent modification by electrophiles like α-bromo ketones. By irreversibly inhibiting PTPs, α-bromo ketone-containing compounds can lead to hyper-phosphorylation and activation of the JAK/STAT pathway, which is involved in immunity, proliferation, and apoptosis.[6]

5.2. Plausible Interaction with MAPK and NF-κB Signaling Pathways

While direct evidence is limited, the electrophilic nature of α-bromo ketones suggests they could plausibly interact with and modulate other critical signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This interaction could be indirect, for example, through the generation of reactive oxygen species (ROS) due to cellular stress, which are known activators of these pathways.

5.2.1. Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathways (including ERK, JNK, and p38) are key signaling cascades that regulate a wide range of cellular processes. Oxidative stress is a known activator of the JNK and p38 MAPK pathways.

5.2.2. Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p50/p65 NF-κB dimer to translocate to the nucleus. α-Bromo ketones, as alkylating agents, could potentially directly modify and inhibit the IκB kinase (IKK) complex or other upstream activators.

Experimental Protocols

6.1. Synthesis of α-Bromo Ketones (Acid-Catalyzed Bromination of Acetophenone)

This protocol describes a general method for the synthesis of α-bromoacetophenone.[7]

Materials:

-

Glacial acetic acid

-

Bromine

-

Cold water

-

Ethanol (B145695) (for recrystallization)

-

Round-bottom flask

-

Stir bar

-

Dropping funnel

-

Fume hood

-

Vacuum filtration apparatus

Procedure:

-

In a fume hood, dissolve acetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a stir bar.

-

Slowly add bromine (1.05 eq) dropwise to the solution at room temperature with stirring using a dropping funnel.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the bromine color.

-

Pour the reaction mixture into a large volume of cold water.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to afford α-bromoacetophenone.

6.2. Assessment of Thiol Reactivity using a Kinetic Glutathione (GSH) Chemoassay

This protocol is adapted from a kinetic assay to quantify the reactivity of electrophiles with glutathione.

Materials:

-

α-bromo ketone test compound

-

Glutathione (GSH)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Phosphate (B84403) buffer (pH 7.4)

-

UV-Vis spectrophotometer

-

96-well plate

Procedure:

-

Prepare stock solutions of the α-bromo ketone test compound, GSH, and DTNB in a suitable solvent (e.g., DMSO, ensuring final solvent concentration is low and consistent across all wells).

-

In a 96-well plate, add phosphate buffer.

-

Add the α-bromo ketone test compound to the wells at various concentrations.

-

Initiate the reaction by adding GSH to the wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

At various time points, add DTNB solution to the wells to quench the reaction and react with the remaining free GSH. DTNB reacts with thiols to produce a yellow-colored product (TNB2-) that absorbs at 412 nm.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

The rate of GSH depletion is proportional to the reactivity of the α-bromo ketone. Calculate the second-order rate constant (kGSH) from the data.

6.3. Confirmation of Covalent Protein Modification by Mass Spectrometry

This protocol provides a general workflow to confirm the covalent modification of a target protein by an α-bromo ketone.[1][4]

Materials:

-

Purified target protein (e.g., a kinase)

-

α-bromo ketone inhibitor

-

Reaction buffer

-

Dithiothreitol (DTT) or other reducing agent

-

Iodoacetamide (IAM) or other alkylating agent

-

Trypsin or other protease

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Incubate the purified target protein with an excess of the α-bromo ketone inhibitor in a reaction buffer for a sufficient time to allow for covalent bond formation.

-

As a control, incubate the protein under the same conditions without the inhibitor.

-

Denature the protein samples (e.g., by heating or with denaturants).

-

Reduce the disulfide bonds with DTT.

-

Alkylate the free cysteine residues with IAM to prevent disulfide bond reformation.

-

Digest the protein into smaller peptides using trypsin.

-

Analyze the resulting peptide mixtures by LC-MS/MS.

-

Compare the peptide maps of the treated and untreated samples. Look for a peptide in the treated sample with a mass shift corresponding to the mass of the α-bromo ketone inhibitor.

-

Use tandem mass spectrometry (MS/MS) to sequence the modified peptide and identify the specific amino acid residue (e.g., cysteine) that has been covalently modified.

Safe Handling and Personal Protective Equipment (PPE)

Given their hazardous nature, strict adherence to safety protocols is mandatory when handling α-bromo ketones.

-

Engineering Controls: All work with α-bromo ketones should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Double-gloving is recommended for prolonged handling.

-

Body Protection: A lab coat, fully buttoned, is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should be worn.

-

Respiratory Protection: If there is a risk of generating aerosols or dusts and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.

-

First Aid Measures

In case of exposure to α-bromo ketones, immediate action is critical.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

α-Bromo ketones are valuable chemical entities in both synthetic chemistry and drug discovery. However, their high reactivity makes them significant health and safety hazards. A thorough understanding of their toxicological properties, combined with strict adherence to safe handling procedures and the use of appropriate personal protective equipment, is essential for mitigating the risks associated with their use. This technical guide provides a foundational understanding of these hazards and serves as a resource for researchers to work with these compounds in a safe and responsible manner. Further research into the quantitative toxicity and specific biological effects of a wider range of α-bromo ketones is warranted to provide a more complete safety profile for this important class of compounds.

References

- 1. nationalacademies.org [nationalacademies.org]

- 2. mdpi.com [mdpi.com]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Discovery and history of 1-Bromo-3-methyl-2-butanone

An In-depth Technical Guide to 1-Bromo-3-methyl-2-butanone

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. The document covers the compound's discovery and history, physicochemical properties, detailed experimental protocols for its synthesis, and its applications, with a focus on its role as a synthetic intermediate.

Discovery and History